IQ-1S

Vue d'ensemble

Description

Applications De Recherche Scientifique

IQ-1S has a wide range of applications in scientific research:

Chemistry: Used as a tool to study JNK pathways and their role in various chemical processes.

Biology: Employed in the investigation of cellular signaling pathways, particularly those involving JNKs.

Medicine: Explored for its potential therapeutic effects in diseases such as rheumatoid arthritis, neurodegenerative disorders, and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting JNK-related pathways .

Mécanisme D'action

Target of Action

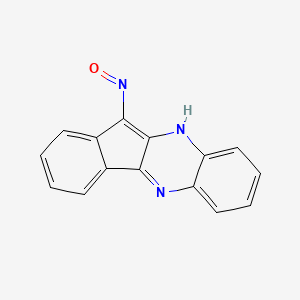

IQ-1S, also known as 11-nitroso-10H-indeno[1,2-b]quinoxaline, this compound free acid, or this compound (free acid), primarily targets the c-Jun N-terminal kinases (JNKs), specifically JNK3 . JNKs are involved in various cellular processes, including inflammation, apoptosis, and cellular differentiation .

Mode of Action

This compound acts as a selective inhibitor of JNK3, demonstrating high affinity for JNK3 compared to JNK1 and JNK2 . It inhibits JNK enzymatic activity, leading to a reduction in JNK-dependent phosphorylation of c-Jun . This interaction suppresses the JNK signaling pathway, which is implicated in neurodegenerative diseases and other conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JNK signaling pathway. By inhibiting JNK3, this compound suppresses the activation of this pathway, which plays a crucial role in cellular responses to stress and is associated with neurodegenerative processes . The suppression of this pathway can prevent the development of diseases like Alzheimer’s disease (AD) and potentially other neurodegenerative diseases .

Result of Action

This compound has been shown to have neuroprotective effects. In studies, treatment with this compound led to the suppression of neurodegenerative processes in the cerebral cortex of rats . This was evidenced by an increase in the proportion of unchanged neurons, a decrease in the proportion of neurons with signs of destruction and irreversible damage, and a normalization of the glioneuronal index . These results suggest that this compound could be a promising strategy for the prevention of early neurodegenerative disorders and possibly the treatment of AD .

Analyse Biochimique

Biochemical Properties

11-nitroso-10H-indeno[1,2-b]quinoxaline plays a significant role in biochemical reactions due to its highly reactive binding sites. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to possess anti-inflammatory, antimicrobial, anticancer, and JNK inhibitory properties . These interactions are primarily due to the compound’s ability to form stable complexes with biomolecules, thereby modulating their activity.

Cellular Effects

The effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression . Additionally, its anti-inflammatory effects are due to its ability to inhibit specific enzymes involved in the inflammatory response.

Molecular Mechanism

At the molecular level, 11-nitroso-10H-indeno[1,2-b]quinoxaline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with nucleophilic sites on biomolecules, forming stable complexes that modulate their activity . This interaction is crucial for its biological activity, including its anticancer and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 11-nitroso-10H-indeno[1,2-b]quinoxaline is relatively stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound has been observed to result in sustained biological effects, such as prolonged inhibition of inflammatory responses.

Dosage Effects in Animal Models

The effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

11-nitroso-10H-indeno[1,2-b]quinoxaline is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism involves its conversion into active metabolites that exert biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, 11-nitroso-10H-indeno[1,2-b]quinoxaline is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 11-nitroso-10H-indeno[1,2-b]quinoxaline plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with biomolecules and subsequent biological effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'IQ-1S implique la formation du noyau indénoquinoxaline suivie de l'introduction du groupe oxime. La réaction commence généralement par la condensation d'un dérivé d'indanone avec une o-phénylènediamine pour former l'échafaudage indénoquinoxaline. Le groupe oxime est ensuite introduit par réaction avec l'hydroxylamine en milieu acide .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour l'this compound ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation à l'échelle du laboratoire. Le processus implique la mise à l'échelle des réactions et l'optimisation des conditions pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisée peut améliorer l'efficacité et l'évolutivité de la production .

Analyse Des Réactions Chimiques

Types de réactions

L'IQ-1S subit principalement des réactions impliquant ses fonctionnalités oxime et quinoxaline. Il s'agit notamment :

Oxydation : Le groupe oxime peut être oxydé pour former des oxydes de nitrile.

Réduction : Le cycle quinoxaline peut être réduit dans des conditions spécifiques.

Substitution : Le groupe oxime peut participer à des réactions de substitution nucléophile

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou les peracides peuvent être utilisés.

Réduction : L'hydrogénation catalytique ou les hydrures métalliques sont des agents réducteurs courants.

Substitution : Les nucléophiles tels que les amines ou les thiols peuvent réagir avec le groupe oxime

Principaux produits

Oxydation : Oxydes de nitrile.

Réduction : Dérivés quinoxaline réduits.

Substitution : Dérivés d'oxime substitués

Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier les voies JNK et leur rôle dans divers processus chimiques.

Biologie : Employé dans l'investigation des voies de signalisation cellulaire, en particulier celles impliquant les JNK.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans des maladies telles que la polyarthrite rhumatoïde, les maladies neurodégénératives et le cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies liées à JNK .

Mécanisme d'action

L'this compound exerce ses effets en inhibant l'activité des kinases N-terminales de c-Jun. Il se lie au site actif des JNK, empêchant leur phosphorylation et leur activation subséquente. Cette inhibition perturbe la voie de signalisation JNK, conduisant à une production réduite de cytokines pro-inflammatoires et à d'autres effets en aval. Les cibles moléculaires comprennent JNK1, JNK2 et JNK3, avec une préférence pour JNK3 .

Comparaison Avec Des Composés Similaires

Composés similaires

SP600125 : Un autre inhibiteur de JNK avec un éventail plus large d'inhibition des kinases.

JNK-IN-8 : Un inhibiteur de JNK hautement sélectif avec des propriétés de liaison irréversibles.

AS601245 : Un inhibiteur de JNK avec une activité supplémentaire contre d'autres kinases .

Unicité de l'IQ-1S

L'this compound se distingue par sa haute spécificité pour les JNK, en particulier JNK3, et sa nature non cytotoxique. Cela en fait un outil précieux pour étudier les voies liées à JNK sans effets hors cible. Sa capacité à inhiber la production de cytokines pro-inflammatoires met également en évidence ses applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

11-nitroso-10H-indeno[1,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYIWCNPSZNNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide;hydrochloride](/img/structure/B1192783.png)

![N-(2-Benzyl-1H-benzo[d]imidazol-6-yl)quinazolin-4-amine](/img/structure/B1192793.png)